

# Application Notes and Protocols for AV-15a (AV-380) in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AV-15a   |           |
| Cat. No.:            | B1192251 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

AV-380 (also known as Rilogrotug) is an investigational, potent, humanized IgG1 monoclonal antibody designed to target Growth Differentiation Factor 15 (GDF-15).[1][2] In the field of oncology, AV-380 is primarily being investigated for its therapeutic potential in combating cancer-associated cachexia, a multifactorial syndrome characterized by severe involuntary weight loss, muscle and fat tissue atrophy, anemia, and inflammation.[3][4] Elevated circulating levels of the pro-inflammatory cytokine GDF-15 are strongly correlated with the presence and severity of cachexia in patients with various cancers.[1][3][4] AV-380 is engineered to bind with high affinity to GDF-15, neutralizing its activity and thereby aiming to reverse the catabolic state associated with cachexia.[5][6]

#### Mechanism of Action

Cancer-associated cachexia is driven by a pro-inflammatory state, with GDF-15 being a key cytokine implicated in this process.[1][3] Tumors in several types of cancer, including colorectal, pancreatic, and prostate cancer, have been shown to overexpress GDF-15.[5] This leads to elevated systemic levels of GDF-15, which in turn induces a catabolic state characterized by the breakdown of muscle and fat.[1][3]

AV-380 exerts its effect by binding to and neutralizing circulating GDF-15. This inhibition is hypothesized to block the downstream signaling pathways that lead to cachexia. Preclinical



## Methodological & Application

Check Availability & Pricing

studies have shown that the inhibition of GDF-15 by AV-380 results in a metabolic switch from catabolism to anabolism, suggesting a reversal of the effects of cachexia.[1][3][7] This intervention has the potential to restore immune function, which is often suppressed in a proinflammatory state, and may allow patients to better tolerate standard-of-care anticancer therapies.[7]

#### Signaling Pathway

The signaling pathway targeted by AV-380 originates with the overexpression of GDF-15 by tumor cells, leading to systemic inflammation and catabolism, culminating in cancer-associated cachexia. AV-380 acts as an inhibitor in this pathway.





Click to download full resolution via product page

Caption: AV-380 inhibits the GDF-15 signaling pathway in cancer-associated cachexia.



## **Data Presentation**

While specific quantitative data from clinical trials are pending, preclinical studies have demonstrated the potential of AV-380. The following tables are illustrative of how data from such studies would be presented.

Table 1: Illustrative Preclinical Efficacy of AV-380 in a Cachectic Xenograft Model

| Parameter                        | Control Antibody | AV-380 Treatment | p-value |
|----------------------------------|------------------|------------------|---------|
| Change in Body<br>Weight (%)     | -15%             | +5%              | <0.01   |
| Change in Muscle<br>Mass (g)     | -1.2g            | +0.5g            | <0.01   |
| Change in Fat Mass<br>(g)        | -2.0g            | +0.8g            | <0.01   |
| Food Intake ( g/day )            | 3.5g             | 5.0g             | <0.05   |
| Physical Activity<br>(counts/hr) | 1500             | 3000             | <0.05   |

Table 2: Illustrative Safety Profile from a Phase 1b Dose-Escalation Study

| Adverse Event<br>(Any Grade) | Dose Level 1 (N=X) | Dose Level 2 (N=X) | Dose Level 3 (N=X) |
|------------------------------|--------------------|--------------------|--------------------|
| Fatigue                      | X%                 | X%                 | X%                 |
| Nausea                       | X%                 | X%                 | X%                 |
| Decreased Appetite           | X%                 | X%                 | X%                 |
| Infusion-related reactions   | X%                 | X%                 | X%                 |
| Dose-Limiting Toxicities     | 0                  | 0                  | 1                  |



# **Experimental Protocols**

1. Preclinical Evaluation of AV-380 in a Human Tumor Xenograft Cachexia Model

Objective: To assess the in vivo efficacy of AV-380 in reversing cancer-associated cachexia in a mouse model.

#### Materials:

- HT-1080 human fibrosarcoma cells
- Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
- AV-380 (Rilogrotug)
- Isotype control antibody (e.g., human IgG1)
- Cell culture medium and supplements
- Sterile saline or other appropriate vehicle
- Comprehensive Laboratory Animal Monitoring System (CLAMS)

#### **Experimental Workflow:**



Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of AV-380 in a cachexia mouse model.

Procedure:



- Cell Culture and Implantation: HT-1080 human fibrosarcoma cells are cultured and then implanted subcutaneously into immunocompromised mice. These mice are known to develop cachexia and have elevated plasma GDF15 levels.[3][4]
- Cachexia Development and Group Assignment: Monitor the mice for tumor growth and the onset of cachexia (e.g., significant body weight loss). Once cachexia is established, randomize the animals into treatment and control groups.
- Treatment Administration: Administer AV-380 to the treatment group and a control antibody to the control group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
- Metabolic Monitoring: Place the mice in a Comprehensive Laboratory Animal Monitoring System (CLAMS) to measure food intake, energy expenditure, resting energy expenditure, and physical activity.[1][3]
- Endpoint Analysis: At the end of the study, measure final body weight, tumor volume, and the mass of muscle, fat, and organs.[1][3] Analyze plasma for GDF-15 levels.
- Statistical Analysis: Compare the outcomes between the AV-380 and control groups to determine the statistical significance of any observed effects.
- 2. Protocol Outline for a Phase 1b Dose-Escalation Clinical Trial of AV-380

Study Title: A Phase 1b Dose-Escalation Study of AV-380 in Combination with Standard-of-Care Therapy in Cancer Patients with Cachexia (NCT05865535).[6][8]

#### Objectives:

- Primary: To evaluate the safety and tolerability of AV-380 and determine the recommended Phase 2 dose.[6]
- Secondary: To assess the pharmacokinetics (PK) and pharmacodynamics (PD) of AV-380, and its immunogenicity.
- Exploratory: To evaluate changes in body weight and other patient-reported outcomes related to cachexia.[6]



Study Design: Open-label, multicenter, dose-escalation Phase 1b clinical trial.[6]

Patient Population (Key Inclusion Criteria):

- Adults (≥18 years) with a histologically confirmed solid tumor who are receiving standard-ofcare antineoplastic therapy.[6]
- Diagnosis of cachexia as per international consensus criteria (e.g., weight loss >5% in the past 6 months).[7]
- ECOG performance status of ≤2.[6]
- Life expectancy of ≥3 months.[6]

Patient Population (Key Exclusion Criteria):

- Known brain metastases, unless treated and stable.
- Cachexia caused by non-cancer-related conditions.[7]
- Myocardial infarction or Grade 3/4 heart failure within the last 3 months.

#### Treatment:

- Patients are enrolled in cohorts and receive escalating doses of AV-380 in combination with their ongoing standard-of-care chemotherapy.
- Patients continue on AV-380 until unacceptable toxicity, completion of a set number of courses (e.g., 4), or withdrawal of consent.[8]

#### Assessments:

- Safety: Monitored through the incidence of dose-limiting toxicities, adverse events (graded by NCI CTCAE v5), and laboratory tests.[6]
- Pharmacokinetics: Serial blood draws to determine the PK profile of AV-380.



- Pharmacodynamics and Efficacy: Regular assessments of body weight, muscle mass, and patient-reported outcomes using validated tools such as the Functional Assessment of Anorexia Cachexia Therapy (FAACT).[6]
- Biomarkers: Measurement of circulating GDF-15 levels and potential anti-drug antibodies.

Statistical Analysis: Data will be summarized descriptively for each cohort.[8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AVEO Oncology Announces Presentation of AV-380 Preclinical Data in Cancer Associated Cachexia at 2015 Annual Meeting of the American Association of Cancer Research - Aveo Oncology [aveooncology.com]
- 2. Rilogrotug (AV-380) | AVEO Oncology [aveooncology.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. aveooncology.com [aveooncology.com]
- 6. ascopubs.org [ascopubs.org]
- 7. fightcolorectalcancer.org [fightcolorectalcancer.org]
- 8. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for AV-15a (AV-380) in Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192251#applications-of-av-15a-in-oncology-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com